Azocane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

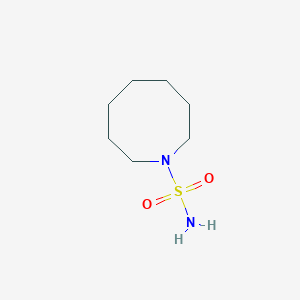

Azocane-1-sulfonamide is an organosulfur compound with the molecular formula C7H16N2O2S. It is characterized by the presence of a sulfonamide group attached to an azocane ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Azocane-1-sulfonamide can be synthesized through the reaction of azocane with sulfonyl chlorides in the presence of a base. The typical reaction involves the nucleophilic attack by the azocane on the sulfonyl chloride, resulting in the formation of the sulfonamide bond . The reaction conditions generally include:

Temperature: Room temperature to moderate heating.

Solvent: Common solvents include dichloromethane or tetrahydrofuran.

Base: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .

Análisis De Reacciones Químicas

Types of Reactions: Azocane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Aplicaciones Científicas De Investigación

Azocane-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential as an enzyme inhibitor.

Medicine: this compound derivatives are explored for their antimicrobial and anticancer properties.

Industry: It is used in the production of polymers and other advanced materials.

Mecanismo De Acción

The mechanism of action of azocane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various therapeutic effects, such as antimicrobial activity .

Comparación Con Compuestos Similares

Azocane-1-sulfonamide can be compared with other sulfonamide compounds:

Sulfanilamide: Unlike this compound, sulfanilamide has a simpler structure and is primarily used as an antibacterial agent.

Sulfonylureas: These compounds are used in the treatment of diabetes and have a different mechanism of action compared to this compound.

Sulfonamides: These compounds share the sulfonamide group but differ in their ring structures and applications

Actividad Biológica

Azocane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and orexin receptor antagonist. This article reviews the synthesis, biological properties, and research findings associated with this compound and its derivatives.

1. Overview of this compound

This compound belongs to a class of compounds known as sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2). These compounds have been historically significant as antibiotics and have been explored for various therapeutic applications, including anti-inflammatory and antitumor activities.

2.1 Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. A study highlighted the effectiveness of sulfonamide derivatives against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds often ranged from 50 μM to over 100 μM, indicating their potential as effective antibacterial agents.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| This compound | Staphylococcus aureus | 75 |

| This compound | Escherichia coli | 100 |

| Compound X | Klebsiella pneumoniae | 50 |

| Compound Y | Pseudomonas aeruginosa | 80 |

2.2 Orexin Receptor Inhibition

Recent studies have focused on the role of azocane derivatives in inhibiting orexin receptors (OX1R and OX2R), which are implicated in regulating sleep and wakefulness. The compound showed promising results in in vitro assays, with certain derivatives demonstrating IC50 values comparable to established orexin antagonists like suvorexant .

Table 2: Orexin Receptor Inhibition Potency

| Compound | OX1R IC50 (μM) | OX2R IC50 (μM) |

|---|---|---|

| This compound | 0.63 | 0.17 |

| Suvorexant | 0.14 | 0.15 |

| Compound Z | 0.45 | 0.20 |

3. Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications. Substituents at specific positions on the benzoxazole or phenyl rings significantly affect its potency against orexin receptors and bacteria. For example, chloro substitutions at the C5 or C6 position have been shown to enhance inhibitory activity .

4. Case Studies

Several case studies have explored the efficacy of this compound derivatives:

- Case Study A : A derivative with a fluorine substituent exhibited enhanced OX2R inhibition compared to its unsubstituted counterpart, suggesting that electron-withdrawing groups can improve receptor binding affinity.

- Case Study B : In a comparative study against standard antibiotics, azocane derivatives demonstrated superior antibacterial activity against resistant strains of Staphylococcus aureus, highlighting their potential application in treating infections caused by multidrug-resistant bacteria .

5. Conclusion

This compound represents a promising scaffold for developing new antimicrobial agents and orexin receptor antagonists. Its diverse biological activities underscore the importance of further research into its mechanisms of action and potential therapeutic applications. Continued exploration of structural modifications may yield even more potent derivatives suitable for clinical use.

Propiedades

IUPAC Name |

azocane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c8-12(10,11)9-6-4-2-1-3-5-7-9/h1-7H2,(H2,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJDVNTVQXJPBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.